molecular formula C19H18ClFN2O2 B6570061 2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946219-68-7

2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570061
CAS RN: 946219-68-7
M. Wt: 360.8 g/mol
InChI Key: AXXAPNBTYSVGSF-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is an organic compound belonging to the class of quinolines. It is a synthetic molecule that has a wide range of applications in scientific research. It has been used in various experiments as a substrate, inhibitor, and catalyst. This compound has unique properties that make it suitable for use in a variety of experiments and applications.

Scientific Research Applications

2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been used in scientific research for a variety of purposes. It has been used as a substrate in enzyme kinetics studies, as an inhibitor in enzyme assays, and as a catalyst in organic synthesis. It has also been used as a ligand in protein-protein interactions and as a substrate for high-throughput screening. This compound has also been used in the study of drug-receptor interactions and in the development of new drugs.

Mechanism of Action

2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide works by binding to a specific target site on a particular enzyme or receptor. This binding causes a conformational change in the target molecule which then leads to a change in the biochemical or physiological activity of the molecule. The exact mechanism of action of this compound depends on the target molecule and the specific application.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, modulate the activity of certain receptors, and alter the expression of certain genes. It has also been found to affect the metabolism of certain drugs and to affect the synthesis of certain proteins.

Advantages and Limitations for Lab Experiments

2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of experiments. However, it is important to note that this compound is not without its limitations. It has a relatively short half-life and is not very stable in solution, which can limit its use in some experiments.

Future Directions

2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a wide range of potential applications in scientific research. Future research could focus on further exploring its biochemical and physiological effects, as well as its potential use in drug development and drug-receptor interactions. Additionally, further research could focus on exploring the structure-activity relationships of this compound and its derivatives, as well as the development of new synthesis methods for its production. Finally, further research could focus on exploring the potential of this compound for use in other areas, such as medical imaging, drug delivery, and molecular imaging.

Synthesis Methods

2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized using a two-step method. The first step involves the reaction of this compound with 1-bromo-2,4-dichlorobenzene in the presence of a base. The reaction yields an intermediate which is then reacted with 1-bromo-2,4-dichlorobenzene in the presence of a base to yield the desired product.

properties

IUPAC Name

2-chloro-6-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c1-2-17(24)23-10-4-5-12-8-9-13(11-16(12)23)22-19(25)18-14(20)6-3-7-15(18)21/h3,6-9,11H,2,4-5,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXAPNBTYSVGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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